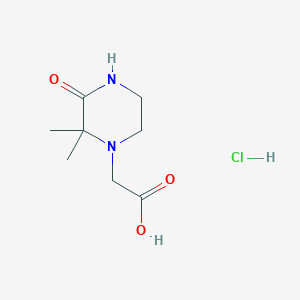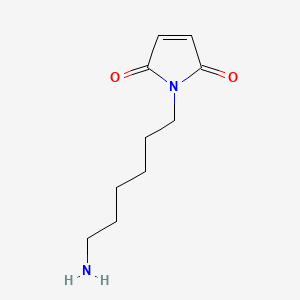![molecular formula C10H13ClN4 B3091121 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride CAS No. 1216490-04-8](/img/structure/B3091121.png)
1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride
Descripción general
Descripción
1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride is a chemical compound with the empirical formula C10H13ClN4. Its molecular weight is 224.69 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(C)C1=CC=C(C=C1)N2N=CN=C2.[H]Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available literature. It is known to be a solid .Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Discovery and Biological Activities
Triazole derivatives, including the 1,2,4-triazole ring present in 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride, have been extensively studied for their diverse biological activities. These compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. Their significance in drug discovery is highlighted by their incorporation into various pharmaceuticals available on the market, such as Rufinamide, Cefatrizine, and Tazobactam, due to their stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets (Kaushik et al., 2019).
Synthetic Routes and Chemical Properties
The synthesis of 1,2,4-triazole derivatives has been facilitated by advances in click chemistry, particularly the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), which is an efficient method for obtaining 1,4-disubstituted 1,2,3-triazoles. This methodology is valued for its simplicity, high selectivity, and environmental friendliness, offering a pathway for constructing complex molecules from simple starting materials (de Souza et al., 2019).
Applications in Material Science
Beyond pharmaceutical applications, 1,2,4-triazole derivatives have also found applications in material science. They are utilized in the development of proton-conducting fuel cell membranes due to their ability to improve the basic characteristics of electrolyte membranes, including thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).
Environmental and Agricultural Applications
The versatility of triazole derivatives extends to environmental and agricultural applications, where they are used as corrosion inhibitors for metals and alloys in acidic media. These compounds demonstrate high efficiency in protecting metal surfaces against corrosion, showcasing their potential for industrial applications in maintaining infrastructure integrity (Hrimla et al., 2021).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Compounds with a 1,2,4-triazole moiety are known to interact with various biological targets through different mechanisms, such as inhibition or activation of enzymes, receptor binding, and disruption of cell membranes .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to interfere with various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
Análisis Bioquímico
Biochemical Properties
Similar 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines . These compounds interact with various biomolecules within the cell, potentially influencing biochemical reactions.
Cellular Effects
1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride may influence cell function in several ways. For instance, similar compounds have been found to inhibit the proliferation of certain cancer cells by inducing apoptosis . This suggests that this compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Similar compounds have been found to exhibit long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Similar compounds have been found to exhibit dose-dependent effects in animal studies .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14;/h2-8H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLHEMRJXSWRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3091112.png)



![5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B3091132.png)